molecular formula C24H27N5O5S B11281140 N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11281140
M. Wt: 497.6 g/mol
InChI Key: ZCQSCLXKMQRGGK-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazine intermediate with a thiol compound.

    Attachment of the Butanamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • **N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is unique due to the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27N5O5S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide

InChI

InChI=1S/C24H27N5O5S/c1-5-19(22(31)25-14-11-15(33-3)13-16(12-14)34-4)35-24-27-23(32)21(28-29-24)17-9-7-8-10-18(17)26-20(30)6-2/h7-13,19H,5-6H2,1-4H3,(H,25,31)(H,26,30)(H,27,29,32)

InChI Key

ZCQSCLXKMQRGGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC

Origin of Product

United States

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